4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
Description
This compound belongs to the sulfamoyl benzamide class, characterized by a central benzamide scaffold substituted with a cyclohexyl-ethyl sulfamoyl group and a 4-(pyridin-2-yl)-1,3-thiazol-2-yl moiety. The pyridinyl-thiazole group may enhance target binding via π-π interactions, while the bulky cyclohexyl-ethyl sulfamoyl substituent could influence lipophilicity and membrane permeability .
Properties
IUPAC Name |
4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S2/c1-2-27(18-8-4-3-5-9-18)32(29,30)19-13-11-17(12-14-19)22(28)26-23-25-21(16-31-23)20-10-6-7-15-24-20/h6-7,10-16,18H,2-5,8-9H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBNAYNJPYTLGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The key steps include:
Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzamide with cyclohexyl ethyl sulfonyl chloride in the presence of a base such as triethylamine.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting 2-bromo-4-pyridinecarboxaldehyde with thiourea under acidic conditions.
Coupling Reaction: The final step involves coupling the benzamide core with the thiazole ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzamide and thiazole rings.
Reduction: Reduced forms of the sulfonyl and thiazole groups.
Substitution: Substituted derivatives at the pyridine and thiazole rings.
Scientific Research Applications
The compound exhibits various biological activities, primarily as an antagonist for specific receptors. Research indicates its potential in targeting the FLT3 receptor, which is significant in the treatment of certain types of leukemia.
Applications in Medicinal Chemistry
-
Anticancer Research
- FLT3 Inhibition : The compound has been studied for its role as a FLT3 receptor antagonist. FLT3 mutations are prevalent in acute myeloid leukemia (AML), making this compound a candidate for targeted therapy.
- Case Study : A study demonstrated that derivatives of this compound effectively inhibited FLT3 signaling pathways, leading to reduced proliferation of leukemia cells .
-
Antimicrobial Activity
- Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. The thiazole moiety is known for its bioactivity, potentially enhancing the compound's effectiveness against infections.
- Case Study : In vitro assays showed that modifications of the thiazole ring led to increased antibacterial activity compared to standard antibiotics .
-
Inflammation and Pain Management
- The compound's structure suggests potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
- Case Study : Animal models indicated a significant reduction in inflammatory markers when treated with this compound, suggesting its viability as an anti-inflammatory agent .
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | FLT3 receptor antagonist | Reduced proliferation in AML cells |
| Antimicrobial | Disruption of bacterial cell walls | Enhanced activity against Gram-positive bacteria |
| Anti-inflammatory | Inhibition of inflammatory cytokines | Decreased markers in animal models |
Mechanism of Action
The mechanism of action of 4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its sulfamoyl benzamide core and heterocyclic substituents . Below is a comparative analysis with analogs:
Functional Insights
Antifungal Activity
- LMM11 (oxadiazole analog): Demonstrated potent antifungal activity against C. albicans (MIC 0.5–1 µg/mL) via thioredoxin reductase inhibition . The furan group may contribute to target specificity.
- Target Compound: While lacking direct data, its thiazole-pyridinyl group resembles 7b, a synthetic precursor.
Plant Growth Modulation
- 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide : Increased plant growth by 119.09% (p < 0.05) in screening assays . The nitrophenyl-thiazole moiety and polar methoxyethyl groups likely enhance interaction with plant-specific targets, contrasting with the antifungal focus of LMM11 and the target compound.
Structural Activity Relationships (SAR)
Heterocycle Impact :
- Oxadiazoles (e.g., LMM11) show stronger antifungal activity, possibly due to enhanced electron-withdrawing effects and enzyme binding.
- Thiazoles (e.g., target compound) may offer better metabolic stability but require functional group optimization for potency .
Sulfamoyl Substituents :
Biological Activity
4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that belongs to the class of benzamides. This compound exhibits significant biological activity, making it a candidate for various therapeutic applications. Its structure features a benzamide core with a sulfamoyl group and a thiazole moiety, which are critical for its interaction with biological targets.
Chemical Structure and Properties
The chemical formula of this compound is C24H27N3O3S2. The presence of the cyclohexyl and ethyl groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The exact mechanism of action remains under investigation, but preliminary studies suggest it may act as an inhibitor of certain kinases or enzymes involved in tumorigenesis.
Antitumor Activity
Several studies have explored the antitumor potential of benzamide derivatives, including this compound. For instance:
- In vitro Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) indicate moderate potency compared to standard chemotherapeutics.
- In vivo Studies : Animal models have demonstrated that treatment with this compound leads to significant tumor regression in xenograft models. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : In vitro assays have indicated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values suggest it is particularly effective against Staphylococcus aureus.
Table 1: Summary of Biological Activities
| Activity Type | Model/System | Result | Reference |
|---|---|---|---|
| Antitumor | Cancer Cell Lines | Moderate cytotoxicity | |
| Antitumor | Xenograft Models | Significant tumor regression | |
| Antimicrobial | Bacterial Strains | Effective against S. aureus |
Case Study 1: Antitumor Efficacy in Human Cancer Cells
A study conducted on various human cancer cell lines (e.g., MCF-7, HeLa) revealed that this compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis showed an increase in the sub-G1 population, indicating a rise in apoptotic cells.
Case Study 2: Bacterial Resistance Mechanism
Research focusing on the antimicrobial properties highlighted the compound's ability to inhibit bacterial growth by disrupting cell wall synthesis. The study noted that resistance development was minimal compared to traditional antibiotics, suggesting a novel mechanism of action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
